molecular formula C10H12BrNOS B5163578 (5-Bromothiophen-2-yl)(piperidin-1-yl)methanone

(5-Bromothiophen-2-yl)(piperidin-1-yl)methanone

Cat. No.: B5163578
M. Wt: 274.18 g/mol
InChI Key: UZJBVHPWZQBKIY-UHFFFAOYSA-N
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Description

(5-Bromothiophen-2-yl)(piperidin-1-yl)methanone is a chemical compound with the molecular formula C10H12BrNOS. It is a member of the thiophene family, which is known for its aromatic properties and sulfur-containing heterocyclic structure. The compound also contains a piperidine ring, which is a six-membered ring containing one nitrogen atom. This combination of structural features makes this compound an interesting subject for various scientific studies and applications.

Properties

IUPAC Name

(5-bromothiophen-2-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNOS/c11-9-5-4-8(14-9)10(13)12-6-2-1-3-7-12/h4-5H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJBVHPWZQBKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromothiophen-2-yl)(piperidin-1-yl)methanone typically involves the reaction of 5-bromothiophene-2-carboxylic acid with piperidine in the presence of a coupling agent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as dichloromethane or toluene. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring undergoes oxidation under controlled conditions. Key findings include:

  • Sulfoxide/sulfone formation : Treatment with m-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–25°C produces sulfoxides (50–70% yield) and sulfones (>90% yield with excess oxidant).

  • Ring oxidation : Strong oxidizing agents like H₂O₂/CH₃COOH selectively oxidize the thiophene ring to thiophene-1,1-dioxide derivatives, though over-oxidation to non-aromatic products can occur.

Reaction Reagents/Conditions Major Products Yield
Sulfoxidationm-CPBA, CH₂Cl₂, 0–25°CThiophene sulfoxide50–70%
Sulfone formationExcess m-CPBA, CH₂Cl₂, 25°CThiophene sulfone>90%
Ring oxidationH₂O₂/CH₃COOH, 60°CThiophene-1,1-dioxide30–50%

Reduction Reactions

The methanone group and bromine atom are susceptible to reduction:

  • Carbonyl reduction : NaBH₄ in ethanol reduces the ketone to a secondary alcohol (45–60% yield), while LiAlH₄ in THF achieves full conversion but requires careful temperature control.

  • Debromination : Catalytic hydrogenation (H₂/Pd-C ) in ethanol removes bromine, yielding (thiophen-2-yl)(piperidin-1-yl)methanone (75–85% yield).

Reaction Reagents/Conditions Major Products Yield
Ketone reductionNaBH₄, EtOH, 25°CSecondary alcohol45–60%
Ketone reductionLiAlH₄, THF, 0°CSecondary alcohol>95%
DebrominationH₂ (1 atm), 10% Pd/C, EtOHDe-brominated methanone75–85%

Substitution Reactions

The bromine atom participates in nucleophilic aromatic substitution (NAS) and cross-coupling reactions:

  • NAS with amines : Reaction with piperidine in DMF at 120°C replaces bromine with a piperidine group (60–70% yield) .

  • Suzuki coupling : Using Pd(PPh₃)₄ and arylboronic acids in dioxane/H₂O, bromine is substituted with aryl groups (55–80% yield) .

Reaction Reagents/Conditions Major Products Yield
Amine substitutionPiperidine, DMF, 120°C(5-Piperidinothiophen-2-yl)methanone60–70%
Suzuki couplingArylboronic acid, Pd(PPh₃)₄, dioxane/H₂OAryl-substituted methanone55–80%

Electrophilic Aromatic Substitution (EAS)

The electron-rich thiophene ring undergoes nitration and halogenation:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 5-position (40–50% yield).

  • Chlorination : Cl₂/FeCl₃ in CH₂Cl₂ adds chlorine at the 4-position (30–45% yield).

Mechanistic Insights

  • Oxidation : The bromine atom directs electrophilic oxidation to the sulfur atom via resonance stabilization of intermediates.

  • Substitution : Bromine’s strong leaving-group ability facilitates NAS, while the thiophene ring’s electron-deficient nature enhances cross-coupling reactivity .

Comparative Reactivity

The compound’s reactivity differs from non-brominated analogs:

Property Brominated Compound Non-Brominated Analog
Oxidation rateFaster (due to electron withdrawal)Slower
NAS efficiencyHigher (Br⁻ is better leaving group)Lower
Cross-coupling yield55–80%<40% (for chloro analogs)

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that (5-Bromothiophen-2-yl)(piperidin-1-yl)methanone may inhibit specific enzymes involved in cell proliferation, suggesting potential anticancer effects. Research has demonstrated that similar compounds can exhibit significant growth inhibitory activity against various cancer cell lines, including gliomas and melanomas .

Modulation of Cellular Stress

The compound has been linked to the modulation of endoplasmic reticulum (ER) stress pathways, which are crucial in the context of autoimmune diseases and cancers. It may offer therapeutic benefits by rescuing cells from stress-mediated death, thereby influencing immune responses and cellular health .

Potential for Treating Autoimmune Diseases

Research indicates that compounds like this compound could be beneficial in treating autoimmune disorders such as rheumatoid arthritis and lupus by modulating immune system activity .

Case Studies and Research Findings

Several studies have focused on the efficacy of related compounds in clinical settings:

  • In Vitro Studies : Research has shown that certain derivatives exhibit potent growth inhibition in human cancer cell lines, with some achieving an effective concentration 50 (EC50) significantly lower than standard treatments .
  • Mechanistic Studies : Investigations into the mechanisms of action reveal that these compounds may interact with specific proteins involved in cancer progression and immune regulation, warranting further exploration into their therapeutic potential .
  • Clinical Implications : The modulation of ER stress pathways by these compounds suggests their utility in developing treatments for diseases characterized by cellular stress responses, including various cancers and autoimmune conditions .

Mechanism of Action

The mechanism of action of (5-Bromothiophen-2-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromothiophen-2-yl)(piperazin-1-yl)methanone
  • (5-Bromothiophen-2-yl)(morpholin-1-yl)methanone
  • (5-Bromothiophen-2-yl)(pyrrolidin-1-yl)methanone

Uniqueness

(5-Bromothiophen-2-yl)(piperidin-1-yl)methanone is unique due to its specific combination of a brominated thiophene ring and a piperidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

(5-Bromothiophen-2-yl)(piperidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound comprises a brominated thiophene moiety and a piperidine side chain, which contribute to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of this compound is C12H12BrN2OS, with a molecular weight of approximately 303.2 g/mol. The presence of the bromine atom enhances the compound's reactivity, making it suitable for various chemical transformations and biological applications.

Biological Activity Overview

Preliminary studies have indicated that this compound exhibits several biological activities:

  • Anticancer Activity : The compound may inhibit specific enzymes involved in cell proliferation, leading to potential anticancer effects. Interaction studies suggest that it may modulate pathways associated with cancer progression.
  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on key enzymes such as Na+/K+-ATPase and Ras oncogene activity, which are crucial in cancer cell survival and proliferation .
  • Potential Therapeutic Applications : The compound's structure suggests possible applications in treating various diseases, including cancer and inflammatory disorders.

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding to Enzymes : The compound may act as an enzyme inhibitor by binding to the active sites of target proteins, thereby blocking their activity.
  • Modulation of Signaling Pathways : It may influence signaling pathways related to cell growth and apoptosis, potentially leading to increased cancer cell death .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into the unique pharmacological properties of this compound:

Compound NameStructural FeaturesBiological Activity
(4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanoneContains a brominated pyrrole ringAntimicrobial, anticancer
(5-Chlorothiophen-2-yl)(piperidin-1-yl)methanoneChlorine instead of bromine on the thiophene ringSimilar potential therapeutic uses
(3-Bromothiophen-2-yl)(morpholin-4-yl)methanoneMorpholine side chain instead of piperidinePotentially different bioactivity

The unique combination of a brominated thiophene and a piperidine moiety in this compound may confer distinct pharmacological properties compared to its analogs.

Case Studies and Research Findings

Research has demonstrated that derivatives of compounds similar to this compound exhibit potent anticancer activities. For instance:

  • A study involving thiazole derivatives showed significant growth inhibition in various human cancer cell lines, suggesting that structural modifications can enhance anticancer efficacy .

Moreover, compounds containing piperidine moieties have been associated with diverse biological activities, including anesthetic effects and enzyme inhibition, further supporting the therapeutic potential of this compound .

Q & A

Q. How can computational methods predict the compound’s reactivity or stability under varying conditions?

  • Methodology : Perform DFT calculations to model reaction pathways (e.g., hydrolysis of the ketone group) or MD simulations to assess stability in biological matrices. QSPR models can correlate structural features with degradation rates .

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